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Compound of Interest

Compound Name:
2,6-Difluoro-4-methylbenzoyl

chloride

CAS No.: 1807099-66-6

Cat. No.: B1407904

Get Quote

Chemical Identity & Structural Significance[2][3][4]
2,6-Difluoro-4-methylbenzoyl chloride is a specialized fluorinated building block used

primarily in the optimization of lead compounds for agrochemical and pharmaceutical

applications. Its structural uniqueness lies in the "privileged" substitution pattern: the 2,6-

difluoro motif creates a specific steric and electronic environment that influences both the

reactivity of the acyl chloride and the conformational dynamics of the resulting amides.[1]
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Property Detail

IUPAC Name 2,6-Difluoro-4-methylbenzoyl chloride

Common Name 4-Methyl-2,6-difluorobenzoyl chloride

CAS Number
1807099-66-6 (Chloride); 1201597-23-0 (Acid

Precursor)

Molecular Formula C₈H₅ClF₂O

Molecular Weight 190.57 g/mol

SMILES CC1=CC(F)=C(C(Cl)=O)C(F)=C1

Physical State
Colorless to pale yellow liquid (moisture

sensitive)

Structural Analysis: The "Ortho Effect"
The 2,6-difluoro substitution is not merely decorative.[1] It exerts two critical effects:[2]

Electronic Activation: The high electronegativity of the fluorine atoms at the ortho positions

inductively withdraws electron density from the carbonyl carbon, making it highly electrophilic

and reactive toward nucleophiles.[1]

Conformational Locking: In the resulting amides (e.g., in kinase inhibitors), the van der Waals

radius of the fluorine atoms (1.47 Å) forces the amide bond out of planarity with the phenyl

ring.[1] This "twist" is often exploited to fit molecules into specific hydrophobic pockets of

enzymes like p38 MAPK.

Synthesis & Manufacturing
The synthesis of 2,6-difluoro-4-methylbenzoyl chloride typically proceeds via the activation

of its carboxylic acid precursor. The acid itself is often synthesized via Directed Ortho

Metalation (DoM), exploiting the acidity of the proton located between the two fluorine atoms.[1]

Synthetic Pathway[1][3][5][7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/CN106748681A/en
https://patents.google.com/patent/RU2596872C1/en
https://patents.google.com/patent/CN106748681A/en
https://patents.google.com/patent/CN106748681A/en
https://www.benchchem.com/product/b1407904/docs?utm_src=pdf-body#technical-monograph-2-6-difluoro-4-methylbenzoyl-chloride
https://patents.google.com/patent/CN106748681A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1407904?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor Synthesis (DoM): 3,5-Difluorotoluene is treated with n-butyllithium (n-BuLi). The

proton at position 4 (between the two fluorines) is the most acidic due to the inductive effect

of the adjacent fluorines.[1] This lithiated species is quenched with CO₂ to form 2,6-difluoro-

4-methylbenzoic acid.

Acyl Chloride Formation: The acid is converted to the acid chloride using thionyl chloride

(SOCl₂) or oxalyl chloride ((COCl)₂).[1]

Workflow Diagram (DOT)
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Caption: Figure 1. Synthesis via Directed Ortho Metalation (DoM) followed by chlorination.

Reactivity Profile
Nucleophilic Acyl Substitution
Despite the steric bulk of the ortho fluorines, the carbonyl carbon is highly activated.[1]

However, the reaction trajectory for incoming nucleophiles (like amines) is restricted.[1] This

requires specific protocol adjustments—often higher temperatures or more potent catalysts

(like DMAP) compared to non-fluorinated analogs.

Hydrolytic Instability
Like all benzoyl chlorides, this molecule hydrolyzes rapidly in the presence of moisture to revert

to the parent acid and HCl.[1] The fluorine substituents do not significantly stabilize the

molecule against hydrolysis; in fact, the increased electrophilicity may accelerate the initial

water attack.[1]

Mechanism of Amide Coupling (DOT)[1]
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Reagents:
Acid Chloride + Amine (R-NH2)

Tetrahedral Intermediate
(O- / Cl / N-R)
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(Twisted Conformation)
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Caption: Figure 2. Mechanism of amide formation highlighting the steric/electronic interplay.

Applications in Drug Discovery[1]
p38 MAP Kinase Inhibitors
The 2,6-difluorobenzoyl moiety is a validated scaffold in the design of p38 mitogen-activated

protein kinase inhibitors. The fluorine atoms serve a dual purpose:

Metabolic Stability: They block the ortho positions from metabolic oxidation (though the para-

methyl remains a soft spot for CYP450 oxidation, often converted to hydroxymethyl).[1]

Atropisomerism: They force the amide bond to adopt a perpendicular conformation relative to

the phenyl ring, a geometry often required to fit into the ATP-binding pocket of kinases.[1]

Agrochemicals (Benzoylureas)
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In the synthesis of Chitin Synthesis Inhibitors (CSIs) like substituted benzoylureas, the 2,6-

difluoro motif is crucial.[1] While Diflubenzuron uses the simple 2,6-difluorobenzoyl group, the

4-methyl derivative offers a way to modulate lipophilicity (LogP) and fine-tune the degradation

half-life in soil.

Experimental Protocols
Protocol A: Synthesis of the Acid Chloride from Acid
Objective: Convert 2,6-difluoro-4-methylbenzoic acid to the acid chloride.

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a

drying tube (CaCl₂ or N₂ line).

Charging: Add 2,6-difluoro-4-methylbenzoic acid (1.0 eq) to the flask.

Solvent/Reagent: Add Thionyl Chloride (SOCl₂) (5.0 eq) carefully. The SOCl₂ acts as both

reagent and solvent.

Catalyst: Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as a

catalyst by forming the reactive Vilsmeier-Haack intermediate.

Reaction: Heat the mixture to reflux (76°C) for 2–3 hours. Monitor gas evolution (SO₂ and

HCl).

Workup: Once gas evolution ceases and the solution is clear, cool to room temperature.

Purification: Remove excess SOCl₂ via rotary evaporation under reduced pressure. Add dry

toluene and re-evaporate (azeotropic removal of traces).

Yield: The residue is the crude acid chloride, typically >95% pure and suitable for the next

step without distillation.[1]

Protocol B: Amide Coupling (General)
Objective: React the acid chloride with an aniline derivative.

Dissolution: Dissolve the amine (1.0 eq) and a tertiary base (TEA or DIPEA, 1.2 eq) in

anhydrous DCM or THF.
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Addition: Cool the solution to 0°C. Add a solution of 2,6-difluoro-4-methylbenzoyl chloride
(1.1 eq) in DCM dropwise.

Monitoring: Allow to warm to RT. Monitor by TLC (the acid chloride spot will disappear; check

for methyl ester formation if quenching with MeOH for monitoring).

Quench: Quench with saturated NaHCO₃ solution.

Safety & Handling
Hazard Class Description Precaution

Skin Corrosion/Irritation
Category 1B (Causes severe

burns)

Wear nitrile gloves, lab coat,

and goggles.

Lachrymator Induces tearing
Always handle inside a

functioning fume hood.

Moisture Sensitivity
Reacts violently with water to

release HCl

Store under inert atmosphere

(Argon/Nitrogen).

Storage: Store in a tightly sealed container at 2–8°C under an inert atmosphere. Hydrolysis

leads to the formation of white crystalline acid deposits on the container walls.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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